2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate
Description
2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a dibenzylamino group attached to an ethyl chain, which is further connected to a 4-chlorobenzenesulfonate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3S/c23-21-11-13-22(14-12-21)28(25,26)27-16-15-24(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPLLSZHYJBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate typically involves the reaction of 2-(dibenzylamino)ethanol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The dibenzylamino group can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the sulfonate group, yielding the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonate-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate involves its interaction with nucleophiles, leading to the substitution of the sulfonate group. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved typically include nucleophilic attack and subsequent displacement of the sulfonate group.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-(benzyloxy)ethyl 4-chlorobenzenesulfonate
- N,N-dibenzylglycine ethyl ester
Uniqueness
2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is unique due to its dibenzylamino group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the dibenzylamino functionality is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
